molecular formula C20H21N3O4 B6481217 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 897617-22-0

2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B6481217
CAS No.: 897617-22-0
M. Wt: 367.4 g/mol
InChI Key: MBJYWLUSBOGAHU-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 8, and an acetamide side chain linked to a 3,4-dimethoxyphenyl moiety. The pyridopyrimidinone core is a heterocyclic scaffold known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-7-8-23-17(9-12)21-13(2)19(20(23)25)22-18(24)11-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJYWLUSBOGAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. This suggests that the compound may also interact with multiple targets, contributing to its biological activity.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, the compound may also influence a wide range of biochemical pathways.

Pharmacokinetics

Its degree of lipophilicity, which refers to the compound’s affinity for a lipid environment, suggests that it can diffuse easily into cells. This property may enhance the compound’s bioavailability, allowing it to reach its targets effectively.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets. Depending on the specific targets and pathways affected, the compound may exhibit a range of biological activities, as observed with other indole derivatives.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS No. 897617-22-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H21_{21}N3_{3}O4_{4}
Molecular Weight367.4 g/mol
StructureChemical Structure

The biological activity of 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. By inhibiting DHFR, these compounds can effectively reduce the synthesis of nucleic acids in rapidly dividing cells, such as cancer cells .
  • Receptor Modulation : The compound may also act as a modulator of various receptors involved in inflammatory pathways. This suggests potential applications in treating autoimmune diseases and inflammatory conditions.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to 2-(3,4-dimethoxyphenyl)-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives:

  • Mechanism : These compounds may inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses. Inhibition of MPO has been associated with reduced oxidative stress and inflammation in preclinical models .

Case Study 1: Inhibition of Dihydrofolate Reductase

A study evaluated a series of pyridopyrimidine derivatives for their ability to inhibit DHFR:

  • Findings : The compounds exhibited IC50_{50} values in the low micromolar range, indicating potent inhibition. The lead compound from this series demonstrated significant antitumor activity in xenograft models .

Case Study 2: Anti-inflammatory Activity in Animal Models

Another investigation assessed the anti-inflammatory effects of a related compound in lipopolysaccharide-stimulated mice:

  • Results : The treatment group showed a marked reduction in inflammatory markers compared to controls, suggesting that the compound could be beneficial in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound from :

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Core Structure: Pyrido-thieno-pyrimidinone (fused thiophene and pyridine rings).
  • Substituents: Phenylamino group at position 2, methyl at position 5.
  • Physicochemical Data :
    • Melting Point: 143–145°C
    • Molecular Weight: 369.44 g/mol
    • IR Stretching: C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹) .
Compound from :

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one.
  • Substituents: Fluorophenyl, fluoro-chromenone, and acetamide groups.
  • Physicochemical Data :
    • Melting Point: 302–304°C
    • Molecular Weight: 571.20 g/mol .
  • Key Difference: The chromenone moiety introduces a planar, conjugated system that may enhance UV absorption and fluorescence properties, differing from the non-fluorescent pyridopyrimidinone.

Acetamide Side Chain Modifications

Compound from :

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core Structure: Dihydropyrimidinone with a thioether linkage.
  • Substituents : Dichlorophenyl group.
  • Physicochemical Data :
    • Melting Point: 230°C
    • Molecular Weight: 344.21 g/mol
    • NMR: δ 12.50 (NH), 10.10 (NHCO) .
  • Key Difference: The thioether bridge increases flexibility and may reduce metabolic stability compared to the rigid pyridopyrimidinone core.
Compound from :

N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide

  • Core Structure: Thieno[2,3-d]pyrimidine.
  • Substituents: Dimethyl groups at positions 5 and 6, phenoxy linkage.
  • Physicochemical Data :
    • Melting Point: 202–203°C
    • Molecular Weight: 314.0 g/mol
    • LC-MS: m/z 314.0 [M+H]+ .

Structural and Functional Group Analysis

Feature Target Compound
Core Heterocycle Pyrido[1,2-a]pyrimidin-4-one Pyrido-thieno-pyrimidinone Pyrazolo-pyrimidine + chromenone Thieno[2,3-d]pyrimidine
Substituents 3,4-Dimethoxyphenyl, 2,8-dimethyl Phenylamino, 7-methyl Fluorophenyl, chromenone 5,6-Dimethyl, phenoxy
Molecular Weight (g/mol) Not reported in evidence 369.44 571.20 314.0
Melting Point (°C) Not reported in evidence 143–145 302–304 202–203
Key Functional Groups Acetamide, methoxy Acetamide, thioether Acetamide, fluoro Acetamide, thioether

Research Implications and Limitations

While the target compound shares the acetamide group and heterocyclic core with the analogs discussed, its 3,4-dimethoxyphenyl substituent distinguishes it in terms of electronic and steric effects. The absence of direct biological data in the provided evidence limits a functional comparison. However, structural analogs with fluorophenyl () or dichlorophenyl () groups suggest that halogenation vs. methoxylation could modulate target selectivity and toxicity profiles . Further studies on solubility, stability, and kinase inhibition assays are warranted to validate these hypotheses.

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